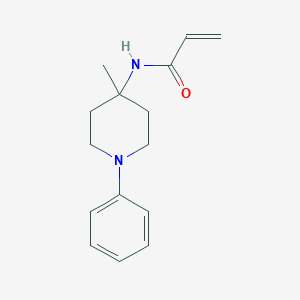

N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide

Description

N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide, also known as acrylfentanyl, is a synthetic opioid that belongs to the fentanyl analogues. It is a potent psychoactive substance that has been identified in various forensic and toxicological investigations. This compound is known for its high potency and potential for causing fatal intoxications .

Properties

IUPAC Name |

N-(4-methyl-1-phenylpiperidin-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-3-14(18)16-15(2)9-11-17(12-10-15)13-7-5-4-6-8-13/h3-8H,1,9-12H2,2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOQSDQNAPRKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=CC=C2)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide involves several steps. One common method includes the reaction of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with acryloyl chloride under controlled conditions. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides or amines.

Scientific Research Applications

N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogues in forensic samples.

Biology: The compound is studied for its interactions with opioid receptors and its effects on biological systems.

Medicine: Research is conducted to understand its pharmacological properties and potential therapeutic uses, although its high potency and risk of abuse limit its medical applications.

Mechanism of Action

N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This cascade of events ultimately results in analgesia, euphoria, and respiratory depression .

Comparison with Similar Compounds

N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide is similar to other fentanyl analogues such as acetylfentanyl and butyrylfentanyl. it is unique due to its acryloyl group, which contributes to its high potency and distinct pharmacological profile. Similar compounds include:

Acetylfentanyl: Known for its high potency and risk of overdose.

Butyrylfentanyl: Another potent fentanyl analogue with similar effects but different chemical structure.

Furanylfentanyl: Contains a furan ring, contributing to its unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.